2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic core fused with a pyrrole and pyrimidine ring. Key structural features include:
- 4-oxo group: Introduces hydrogen-bonding capability, critical for interactions with biological targets.
- 7-phenyl group: Contributes to aromatic stacking interactions.
- N-(2,5-dimethoxyphenyl)acetamide side chain: The methoxy groups modulate electronic properties and solubility, while the acetamide linker provides conformational flexibility.
The compound’s synthesis likely involves multi-step condensation and functionalization reactions, typical of pyrrolopyrimidine derivatives . Structural elucidation would employ techniques such as NMR (for functional group analysis) and X-ray crystallography (for confirming stereochemistry and hydrogen-bonding networks) .
Properties
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-4-5-13-29-17-27-24-20(18-9-7-6-8-10-18)15-30(25(24)26(29)32)16-23(31)28-21-14-19(33-2)11-12-22(21)34-3/h6-12,14-15,17H,4-5,13,16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLBPTSZTQBABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide , hereafter referred to as compound 1 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with compound 1, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Compound 1 has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O2 |
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | N-butyl-2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
| InChI Key | KJCJUPGFBIYXOM-UHFFFAOYSA-N |
The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to significant physiological effects:
- Inhibition of Enzymes : Compound 1 has demonstrated inhibitory effects on myeloperoxidase (MPO), which plays a role in neuroinflammatory disorders .
- Anticancer Activity : Similar pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of cancer cell growth by targeting specific pathways involved in tumor proliferation .
Biological Activities
The following sections detail the specific biological activities associated with compound 1.
Anticancer Activity
Research indicates that derivatives similar to compound 1 exhibit significant anticancer properties. For instance:
- Selectivity for Cancer Cells : Studies have shown that compounds related to pyrrolo[3,2-d]pyrimidines can selectively target cancer cells over normal cells, enhancing their therapeutic index .
- Mechanism : These compounds often act by inhibiting key enzymes involved in nucleotide synthesis and cell cycle regulation.
Anti-inflammatory Effects
Compound 1 is also being investigated for its anti-inflammatory properties:
- Inhibition of MPO : As an MPO inhibitor, compound 1 may reduce inflammation through modulation of reactive oxygen species (ROS) production .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the pyrrolo[3,2-d]pyrimidine scaffold. Key findings include:
- Tumor Targeting : A study highlighted that certain pyrrolo derivatives showed selective uptake in tumor cells, resulting in enhanced anticancer efficacy (IC50 values as low as 1.7 nM) .
- Mechanistic Insights : Research has indicated that structural modifications in these compounds can lead to improved potency against specific cancer targets such as Polo-like kinase (Plk1), a crucial regulator of cell division .
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of pyrrolopyrimidine, including the compound , exhibit potent inhibitory activity against various cancer cell lines. Notably:
- Inhibition of GARFTase : The compound has shown significant inhibitory effects on the enzyme GARFTase , crucial for purine biosynthesis. For instance, related compounds have demonstrated IC50 values as low as 1.7 nM against human tumor cell lines, suggesting a strong potential for targeted cancer therapy.
Anti-inflammatory Properties
The compound also displays anti-inflammatory characteristics:
- Cyclooxygenase Inhibition : Preliminary studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Assays have reported IC50 values ranging from 0.011 μM to 17.5 μM against COX-II, highlighting its potential as an anti-inflammatory agent.
Case Study 1: Tumor Targeting
A series of experiments demonstrated that modifications to the side chains of pyrrolo[3,2-d]pyrimidine derivatives could enhance their cytotoxic effects on tumor cells. For example:
- Compound A exhibited an IC50 value of 1.7 nM against KB human tumors.
This underscores the importance of structural modifications in enhancing the therapeutic potential of these compounds.
Case Study 2: Anti-inflammatory Assessment
In vivo models have shown that certain derivatives maintain anti-inflammatory potency while exhibiting reduced ulcerogenic effects. This makes them suitable candidates for further development as therapeutic agents in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous molecules:
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure Variations :
- The target compound’s pyrrolo[3,2-d]pyrimidine core differs from LY231514’s pyrrolo[2,3-d]pyrimidine , altering ring substitution patterns and electronic distribution. This impacts binding to enzymatic targets (e.g., kinases vs. DHFR) .
- Triazin derivatives (e.g., EP2228370B1) feature a 1,2,4-triazine core, which prioritizes planar aromatic interactions over the fused bicyclic system of pyrrolopyrimidines .
Substituent Effects: The 3-butyl group in the target compound increases lipophilicity compared to LY231514’s glutamic acid side chain, which confers water solubility but limits blood-brain barrier penetration. N-(2,5-dimethoxyphenyl)acetamide vs. dimethoxyphenoxy acetamide (Pharmacopeial Forum compounds): The methoxy positions (2,5 vs.
Hydrogen-Bonding Networks :
- The 4-oxo group in the target compound enables stronger H-bonding compared to the hydroxy group in Pharmacopeial Forum compounds, which may reduce metabolic stability .
- Etter’s graph-set analysis () suggests that the acetamide linker in the target compound supports diverse H-bonding motifs (e.g., C=O∙∙∙H-N), critical for molecular recognition .
Research Implications
- Drug Design : The target compound’s balanced lipophilicity and H-bonding capacity make it a candidate for kinase inhibitors or anti-inflammatory agents. Its dimethoxyphenyl group may reduce cytotoxicity compared to unsubstituted aryl analogs .
- Crystallography : SHELX-based refinement () would clarify its solid-state packing, particularly the role of 4-oxo and acetamide groups in forming supramolecular architectures .
Q & A
Q. What established synthetic routes are available for this compound, and what are the critical reaction parameters?
The synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the pyrrolo[3,2-d]pyrimidine core. Key steps include cyclization under acidic or basic conditions and functionalization of the acetamide side chain. For example, outlines a chlorination step critical for introducing substituents on the pyrimidine ring. Reaction parameters such as temperature (e.g., 0–5 °C for nitrile coupling in ), solvent choice (ethanol or DMF), and catalysts (e.g., piperidine in ) must be tightly controlled to avoid side reactions .
Q. Which analytical techniques are recommended for structural characterization?
- X-ray crystallography is ideal for resolving the 3D structure, particularly to confirm substituent positions and hydrogen bonding patterns (e.g., disorder in the main residue noted in ) .
- NMR spectroscopy (1H/13C) can validate proton environments, such as distinguishing the 3-butyl group and methoxy substituents.
- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, especially given the compound’s complexity .
Q. How can researchers ensure purity and stability during synthesis?
Use HPLC with reverse-phase columns (C18) for purity assessment, as described in . Stability studies under varying pH and temperature conditions (e.g., 4°C for storage) are essential, with degradation products monitored via LC-MS .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates to identify energetically favorable pathways. highlights ICReDD’s approach, combining computational reaction path searches with experimental validation to reduce trial-and-error inefficiencies . For example, predicting the regioselectivity of chlorination () or cyclization steps using computational tools like Gaussian or ORCA can streamline synthesis .
Q. What strategies resolve contradictions in reported biological activity data?
- Comparative assay validation : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables.
- Structure-activity relationship (SAR) analysis : Modify specific substituents (e.g., the 2,5-dimethoxyphenyl group) and test activity to identify critical moieties .
- In silico docking : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes against target proteins, cross-referenced with experimental IC50 values .
Q. How can advanced spectroscopic techniques elucidate reaction mechanisms?
- In situ FTIR or Raman spectroscopy monitors real-time bond formation during synthesis (e.g., carbonyl stretching frequencies for cyclization steps).
- Isotopic labeling (e.g., 13C or 15N) tracks atom migration in multi-step reactions, such as the acetamide coupling described in .
Methodological Challenges and Solutions
Q. What experimental design considerations are critical for scaling up synthesis?
- Solvent selection : Replace low-boiling solvents (e.g., ethanol) with safer alternatives (e.g., 2-MeTHF) to improve scalability.
- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized piperidine derivatives) can reduce waste, as suggested in .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps like chlorination () .
Q. How to address discrepancies in crystallographic data?
- Disorder modeling : Refine X-ray data with software like SHELXL to account for disordered residues (e.g., the 3-butyl group in ) .
- Temperature-controlled crystallography : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess conformational flexibility .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing biological activity datasets?
- Multivariate analysis (e.g., PCA or PLS-DA) identifies correlations between structural features and activity.
- Dose-response curve fitting (e.g., Hill equation) quantifies potency and efficacy, with outliers flagged for further investigation .
Q. How to validate computational predictions experimentally?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
